molecular formula C10H5BrF3NO2 B13689092 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid

4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13689092
M. Wt: 308.05 g/mol
InChI Key: QSXVQMOEVCZLOF-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves the reaction of 3-bromo-2-ethynyl-5-(trifluoromethyl)aniline with potassium tert-butoxide in N-methylpyrollidinone at 0°C. This reaction is followed by various purification steps to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes substitution with nucleophiles under catalytic or thermal conditions:

  • Amine substitution : Reacts with primary/secondary amines (e.g., benzylamine) in the presence of Pd(OAc)₂/Xantphos to form 4-amino derivatives .

  • Thiol substitution : Thiophenol derivatives displace bromine under basic conditions (e.g., K₂CO₃/DMF).

Example reaction :

4-Bromo-6-(CF₃)-indole-2-COOH+R-NH₂Pd cat.4-RNH-6-(CF₃)-indole-2-COOH\text{4-Bromo-6-(CF₃)-indole-2-COOH} + \text{R-NH₂} \xrightarrow{\text{Pd cat.}} \text{4-RNH-6-(CF₃)-indole-2-COOH}

Key conditions: 80–100°C, 12–24 hr, yields 60–85% .

Cross-Coupling Reactions

The bromine serves as a coupling site in palladium-catalyzed reactions:

Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives.
    Typical conditions : 90°C, DME/H₂O, 12 hr.

Buchwald-Hartwig Amination

  • Forms C–N bonds with aryl amines (e.g., 2,4-difluoroaniline) using Pd(OAc)₂/BINAP .

Mechanistic note : The trifluoromethyl group at C6 enhances electron deficiency, accelerating oxidative addition of the Pd catalyst .

Carboxylic Acid Functionalization

The C2-carboxylic acid participates in standard derivatization:

Esterification

  • Reacts with alcohols (e.g., isopropanol) under H₂SO₄ catalysis to form esters :

2-COOH+R-OHH⁺2-COOR\text{2-COOH} + \text{R-OH} \xrightarrow{\text{H⁺}} \text{2-COOR}

Yields: >90% for methyl/isopropyl esters .

Amidation

  • Forms amides with amines (e.g., NH₃, benzylamine) using EDAC/HOBt .

Indole Ring Reactivity

The indole core undergoes selective modifications:

Electrophilic Substitution

  • Limited by the electron-withdrawing CF₃ group; bromination or nitration occurs at C5/C7 positions under strong acidic conditions (H₂SO₄/HNO₃).

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the indole to indoline, retaining the CF₃ and Br groups.

Decarboxylative Reactions

Under oxidative conditions (e.g., AgNO₃, K₂S₂O₈), the carboxylic acid undergoes decarboxylation to form 4-bromo-6-(trifluoromethyl)-1H-indole .

Comparative Reaction Data Table

Reaction Type Reagents/Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, 90°C4-Aryl-6-(CF₃)-indole-2-COOH70–85%
Buchwald-HartwigPd(OAc)₂, BINAP, 2,4-F₂C₆H₃NH₂, 100°C4-(2,4-F₂C₆H₃NH)-6-(CF₃)-indole-2-COOH65%
EsterificationH₂SO₄, MeOH, refluxMethyl 4-Br-6-(CF₃)-indole-2-carboxylate92%
SNAr with BenzylaminePd(OAc)₂, Xantphos, 80°C4-(BnNH)-6-(CF₃)-indole-2-COOH78%

Mechanistic and Stability Considerations

  • Trifluoromethyl group : Enhances thermal stability but reduces electrophilic reactivity at C6 .

  • Bromine lability : Susceptible to unintended displacement in polar aprotic solvents (e.g., DMF) .

  • pH sensitivity : The carboxylic acid protonates below pH 3, affecting solubility and reactivity .

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Medicine: Explored for drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, contributing to its anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

    4-Bromo-6-(trifluoromethyl)-1H-indole: A closely related compound with similar biological activities.

    4-Bromo-6-(trifluoromethyl)pyrimidine: Another compound with a trifluoromethyl group, used in medicinal chemistry.

    4-Bromo-6-(trifluoromethyl)benzimidazole: Known for its applications in drug discovery.

Uniqueness: 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties. The general structure can be represented as follows:

C9H5BrF3NO2\text{C}_9\text{H}_5\text{BrF}_3\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and microbial growth, suggesting potential applications in anticancer and antimicrobial therapies.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell lines by modulating key signaling pathways associated with tumor growth. For instance, it has been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cancer cell survival and proliferation .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at low micromolar concentrations. This suggests its potential use as an antimicrobial agent in clinical settings.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Research has shown that modifications to the indole scaffold can significantly alter its potency against specific targets. For example, the introduction of different substituents at the 2-position of the indole ring has been linked to enhanced inhibitory activity against indoleamine 2,3-dioxygenase (IDO) enzymes, which are important for immune regulation and cancer progression .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (μM)References
AnticancerGSK-3β0.48
AntimicrobialVarious Bacteria5.0 - 10.0
IDO InhibitionIDO11.17
TDO InhibitionTDO1.55

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various indole derivatives, this compound was found to significantly reduce cell viability in multiple cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction via caspase activation .

Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for development as an antimicrobial agent .

Properties

Molecular Formula

C10H5BrF3NO2

Molecular Weight

308.05 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5BrF3NO2/c11-6-1-4(10(12,13)14)2-7-5(6)3-8(15-7)9(16)17/h1-3,15H,(H,16,17)

InChI Key

QSXVQMOEVCZLOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)C(F)(F)F

Origin of Product

United States

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